Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate
Description
Properties
CAS No. |
921222-17-5 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ethyl 2-amino-6-benzylsulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-16(19)14-13(9-8-12(15(14)17)18(20)21)23-10-11-6-4-3-5-7-11/h3-9H,2,10,17H2,1H3 |
InChI Key |
ODVASRVAMNXGCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nitro Group Introduction
The nitro group can be introduced through electrophilic nitration processes. A common method involves treating a phenolic compound with a mixture of concentrated nitric and sulfuric acids under controlled temperature conditions.
- Temperature : Typically maintained at 0-5 °C to minimize side reactions.
- Yield : Generally high, often exceeding 85%.
Formation of the Amino Group
The amino group can be introduced via reduction methods. One effective approach is the reduction of nitro compounds using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Benzylsulfanyl Group Introduction
The introduction of the benzylsulfanyl group can be achieved through nucleophilic substitution reactions, typically involving benzyl chloride and a suitable thiol compound.
- Base : Sodium hydride or potassium carbonate is often used to deprotonate the thiol.
- Temperature : Reactions are usually conducted at room temperature or slightly elevated temperatures.
- Yield : Yields can vary but are generally around 70-80%.
Esterification
The final step involves esterification, where the carboxylic acid derivative is reacted with ethanol in the presence of an acid catalyst.
- Catalyst : Sulfuric acid is commonly employed.
- Temperature : Refluxing conditions are typically applied.
- Yield : This step can achieve yields of up to 90%.
Summary Table of Preparation Methods
| Step | Method | Key Reagents | Typical Yield |
|---|---|---|---|
| Nitro Group Introduction | Electrophilic Nitration | HNO₃, H₂SO₄ | >85% |
| Amino Group Formation | Reduction | SnCl₂/HCl or H₂ + catalyst | High |
| Benzylsulfanyl Addition | Nucleophilic Substitution | Benzyl chloride, thiol | 70-80% |
| Esterification | Acid-Catalyzed Reaction | Ethanol, H₂SO₄ | Up to 90% |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2,6-diamino-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the nitro group can participate in redox reactions, influencing the compound’s reactivity.
Comparison with Similar Compounds
Key Observations :
- The nitro group (strong electron-withdrawing) may deactivate the aromatic ring toward electrophilic substitution compared to the cyano group in 11b.
- Hydrogen-Bonding Potential: Both compounds possess amino groups capable of forming hydrogen bonds. However, 11b includes additional hydroxyl and pyrazole N–H donors, likely enhancing its crystalline packing efficiency .
Crystallographic and Intermolecular Interactions
For example:
- Hydrogen-Bonding Networks: The amino and nitro groups in the target compound could form N–H···O or N–H···N bonds, whereas 11b’s pyrazole and hydroxyl groups may generate more complex O–H···N and N–H···O networks.
Biological Activity
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and applications, supported by data tables and relevant research findings.
Molecular Characteristics:
- Molecular Formula: C16H16N2O4S
- Molecular Weight: 332.4 g/mol
- IUPAC Name: Ethyl 2-amino-6-benzylsulfanyl-3-nitrobenzoate
- CAS Number: 921222-17-5
Synthesis
The synthesis of this compound typically involves several steps:
- Nitration of Ethyl Benzoate: Introduction of the nitro group.
- Reduction Reaction: The amino group is introduced through reduction.
- Nucleophilic Substitution: The benzylsulfanyl group is added.
- Purification: Final product purification via recrystallization or chromatography.
Industrial production may utilize automated reactors for efficiency and safety due to the handling of hazardous materials .
Biological Activity
Research indicates that this compound exhibits diverse biological activities, particularly in medicinal applications:
- Antimicrobial Properties: The compound has shown potential against various bacterial strains, possibly through interaction with bacterial enzymes or receptors.
- Anticancer Activity: Preliminary studies suggest it may inhibit tumor growth by modulating specific biological pathways.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: It could modulate receptor activity, influencing cellular signaling cascades.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | Similarity Score | Key Features |
|---|---|---|
| Methyl 2-amino-3-nitrobenzoate | 0.96 | Lacks benzylsulfanyl group |
| Methyl 5-amino-2-nitrobenzoate | 0.93 | Different substitution pattern on the ring |
| Methyl 4-amino-2-nitrobenzoate | 0.93 | Variation in amino group position |
| Methyl 4-formyl-3-nitrobenzoate | 0.93 | Contains a formyl instead of an amino group |
| Ethyl 3-nitrobenzoate | 0.91 | Simpler structure without amino or sulfanyl groups |
This table highlights the distinct features of this compound that may contribute to its unique biological activities .
Case Studies and Research Findings
Recent studies have focused on the biological activity of similar compounds, providing insights into potential applications for this compound:
- Antimycobacterial Activity: Research has shown that compounds with nitro groups exhibit enhanced activity against Mycobacterium tuberculosis, suggesting that this compound could have similar effects .
- In vitro Studies: Laboratory tests have demonstrated that derivatives of nitro-containing compounds can significantly inhibit bacterial growth, indicating a promising avenue for further exploration .
Q & A
Q. What are the key synthetic strategies for preparing Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate?
- Methodological Answer: The synthesis typically involves sequential functionalization of a benzoate ester scaffold. The benzylsulfanyl group can be introduced via nucleophilic aromatic substitution (SNAr) using benzyl mercaptan under basic conditions or via a thiol-ene reaction. The nitro group is often introduced early due to its electron-withdrawing nature, which facilitates subsequent substitutions. The amine group may require protection (e.g., tert-butoxycarbonyl, Boc) to prevent side reactions during synthesis, as demonstrated in Boc-protected nitrobenzoate intermediates . Final esterification is achieved using ethanol under acidic or catalytic conditions.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and regiochemistry. The benzylsulfanyl group’s methylene protons appear as a singlet (~δ 4.0–4.5 ppm), while the nitro group deshields adjacent aromatic protons.
- IR Spectroscopy: Stretching vibrations for nitro (~1520 cm⁻¹), ester carbonyl (~1720 cm⁻¹), and amine (if deprotected, ~3300 cm⁻¹) provide functional group confirmation.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves absolute stereochemistry and crystal packing, often using SHELX programs for refinement .
Q. How should this compound be stored to ensure stability?
- Methodological Answer: Nitro groups are prone to photodegradation and thermal decomposition. Store in amber vials at –20°C under inert atmosphere (argon or nitrogen). Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect decomposition products like nitroso derivatives or ester hydrolysis byproducts.
Advanced Research Questions
Q. How can competing decarboxylation be minimized during cyclization reactions involving nitrobenzoate esters?
- Methodological Answer: Decarboxylation, as observed in thiazole synthesis via Lawesson’s reagent , can be mitigated by:
- Protecting Groups: Use Boc or Fmoc to stabilize the ester moiety.
- Reaction Optimization: Lower reaction temperatures (0–5°C) and anhydrous solvents (e.g., dioxane) reduce side reactions.
- Alternative Reagents: Replace Lawesson’s reagent with milder thionating agents (e.g., P4S10 in pyridine) to suppress decarboxylation.
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in crystallographic studies?
- Methodological Answer: Apply graph set analysis (e.g., Etter’s formalism) to categorize hydrogen bonds (e.g., D(2) chains or R₂²(8) rings) . Use software like Mercury (CCDC) to compare experimental data with Cambridge Structural Database entries. For ambiguous cases, refine intermolecular interactions using SHELXL’s restraints and validate via Hirshfeld surface analysis .
Q. How does the benzylsulfanyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer: The benzylsulfanyl group is a strong ortho/para-directing substituent due to its electron-donating thioether sulfur. However, steric bulk from the benzyl moiety can hinder para substitution. Computational modeling (DFT, Gaussian) predicts charge distribution, while experimental validation uses competitive EAS reactions (e.g., nitration or halogenation) monitored by LC-MS .
Q. What synthetic pathways enable selective reduction of the nitro group without affecting the benzylsulfanyl moiety?
- Methodological Answer: Catalytic hydrogenation (H₂/Pd-C in ethanol) typically reduces nitro to amine but risks desulfurization. Alternative methods include:
- Transfer Hydrogenation: Ammonium formate/Pd-C in methanol at 60°C selectively reduces nitro groups.
- Chemoselective Reagents: Use SnCl₂/HCl in THF for nitro reduction, as the benzylsulfanyl group is resistant to acidic conditions . Confirm selectivity via ¹H NMR (disappearance of nitro-coupled aromatic protons).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
